![molecular formula C10H14ClNOS B1465377 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol CAS No. 1248209-35-9](/img/structure/B1465377.png)
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol (CMPO) is an organic compound belonging to the class of piperidinols, which are cyclic compounds containing a nitrogen atom as part of a five-membered ring. CMPO is of interest to scientists for its potential applications in medicine, biochemistry, and chemical synthesis.
Applications De Recherche Scientifique
Structural and Electronic Properties
Research on compounds structurally related to "1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol" has focused on understanding their crystal structures and electronic properties. For example, studies on anticonvulsant compounds with similar structures have highlighted the influence of the orientation and delocalization of specific groups on their pharmacological properties. The crystal structures of several anticonvulsant compounds, including those with piperidin-4-ol cores substituted with different aryl groups, were analyzed to understand their geometric and electronic configurations. These studies reveal a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, indicating a critical orientation for the piperidine-like group due to this delocalization. The assumptions made on the basis of the experimental data were confirmed and quantified by ab initio molecular-orbital calculations, providing insights into the structural and electronic factors that may influence the biological activity of these compounds (Georges et al., 1989).
Synthesis and Crystal Structures of Novel Chalcones
Another area of research involves the synthesis and characterization of novel chalcones, which are important intermediates in the synthesis of pharmacologically active compounds. Studies on thiophene/phenyl-piperidine hybrid chalcones have shown the preparation of closely related novel chalcones through the reaction of 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. These compounds were characterized by their IR, E.I.M.S, and their crystal structures were determined, showing that the piperidine rings adopt chair conformations and the thiophene rings are essentially planar (Parvez et al., 2014).
Potential Anticancer Agents
Research on derivatives similar to "this compound" has also explored their potential as anticancer agents. For instance, studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with novel apoptosis-inducing properties through high-throughput screening assays. These compounds have shown activity against several cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies have identified critical substituents for activity, leading to the discovery of compounds with in vivo activity in tumor models (Zhang et al., 2005).
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPSOVFVKKMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



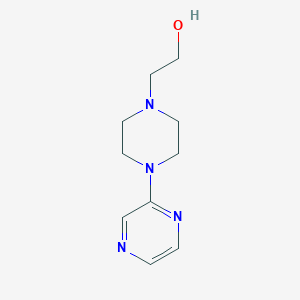
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)
![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)
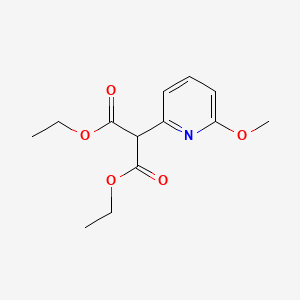
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)
![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)


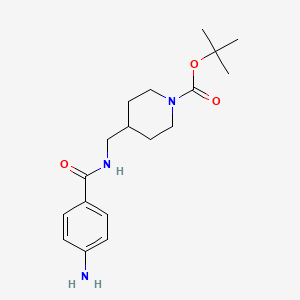
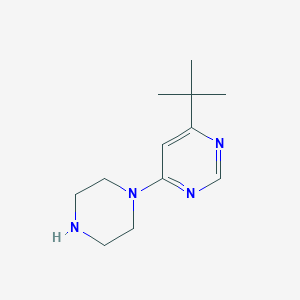
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
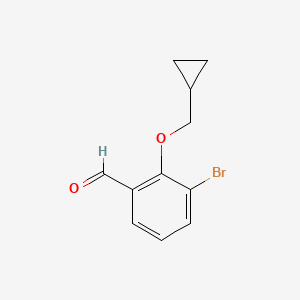
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)